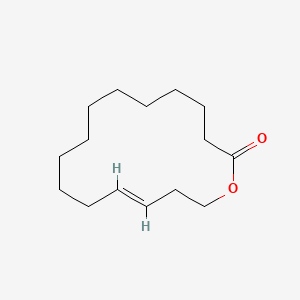
Oxacyclohexadec-13-en-2-one, (13E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxacyclohexadec-13-en-2-one, (13E)-, can be synthesized through several methods. One common method involves the cyclization of a long-chain hydroxy acid under acidic conditions . For example, the reaction of a 15-carbon hydroxy acid with an acid catalyst such as sulfuric acid or bismuth chloride can yield the desired lactone . The reaction typically requires heating to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of oxacyclohexadec-13-en-2-one, (13E)-, often involves the use of continuous flow reactors to ensure consistent product quality and yield . The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Oxacyclohexadec-13-en-2-one, (13E)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group under mild acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Diols.
Substitution: Various substituted lactones and esters.
Wissenschaftliche Forschungsanwendungen
Oxacyclohexadec-13-en-2-one, (13E)-, has several scientific research applications:
Wirkmechanismus
The mechanism of action of oxacyclohexadec-13-en-2-one, (13E)-, involves its interaction with specific molecular targets and pathways. The compound’s lactone ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects . Additionally, its musk-like odor is due to its ability to bind to olfactory receptors, eliciting a sensory response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(13Z)-Oxacyclohexadec-13-en-2-one: An isomer with a different configuration around the double bond.
Oxacyclohexadec-12-en-2-one, (12E)-: A similar compound with the double bond at a different position.
Uniqueness
Oxacyclohexadec-13-en-2-one, (13E)-, is unique due to its specific configuration and the resulting chemical and sensory properties . Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
99219-32-6 |
|---|---|
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
(13E)-1-oxacyclohexadec-13-en-2-one |
InChI |
InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h8,10H,1-7,9,11-14H2/b10-8+ |
InChI-Schlüssel |
AGZBJJSLDGWKSU-CSKARUKUSA-N |
Isomerische SMILES |
C1CCCCCC(=O)OCC/C=C/CCCC1 |
Kanonische SMILES |
C1CCCCCC(=O)OCCC=CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate](/img/structure/B12686113.png)
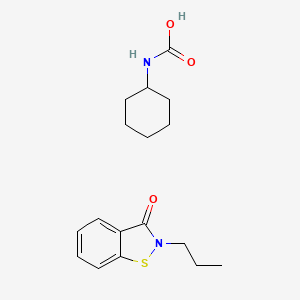
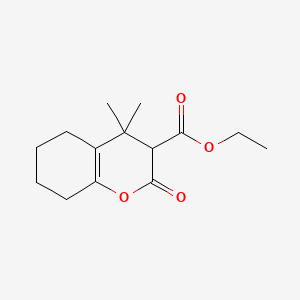
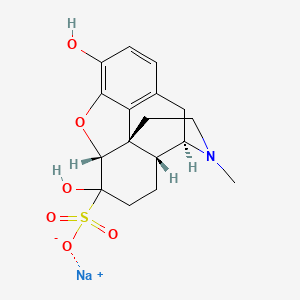
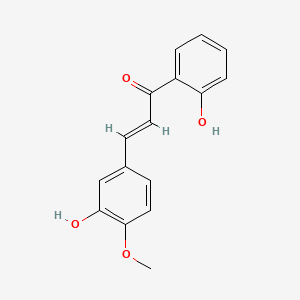
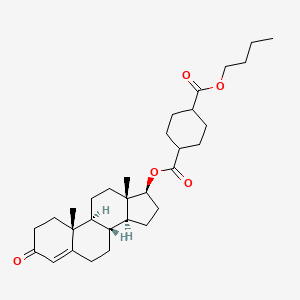
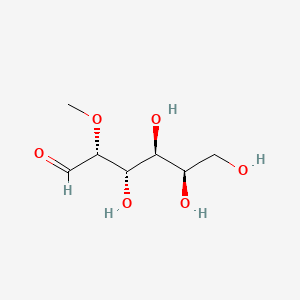

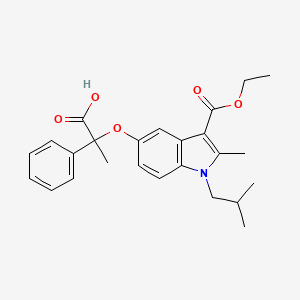
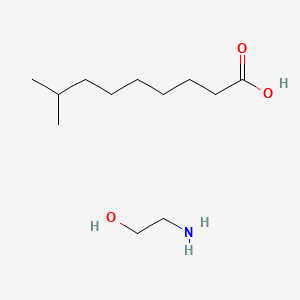
![6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine](/img/structure/B12686171.png)
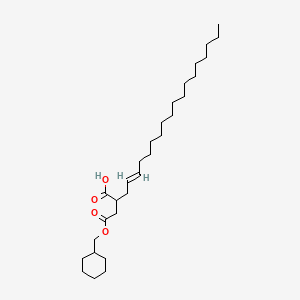
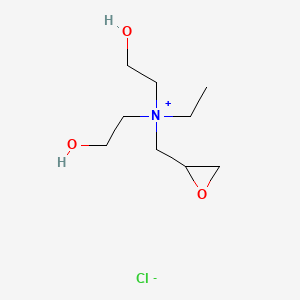
![2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide](/img/structure/B12686194.png)
